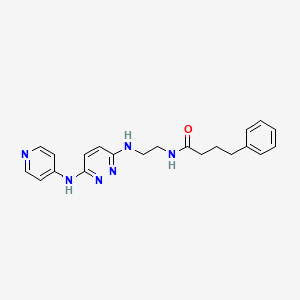
4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide is a complex organic compound that features a pyridazine ring, a pyridine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and pyridine intermediates, followed by their coupling with the phenyl and butanamide groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
化学反应分析
Types of Reactions
4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
科学研究应用
4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridazine and pyridine derivatives, such as:
- Pyridazinone derivatives
- Pyridine-based drugs like imatinib and dasatinib
Uniqueness
What sets 4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide apart is its unique combination of functional groups and structural features, which confer specific pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and medical applications .
属性
IUPAC Name |
4-phenyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(8-4-7-17-5-2-1-3-6-17)24-16-15-23-19-9-10-20(27-26-19)25-18-11-13-22-14-12-18/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,23,26)(H,24,28)(H,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVGCIHRCHFOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2395521.png)
![2-amino-N-[cyano(2-fluorophenyl)methyl]-5-nitrobenzamide](/img/structure/B2395523.png)
![4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid](/img/structure/B2395526.png)
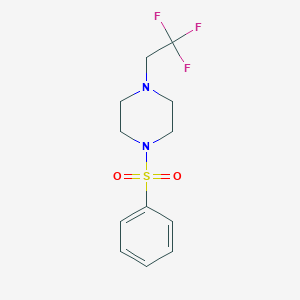
![N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2395528.png)
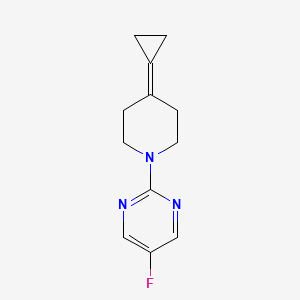
![4-methyl-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2395532.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2395534.png)
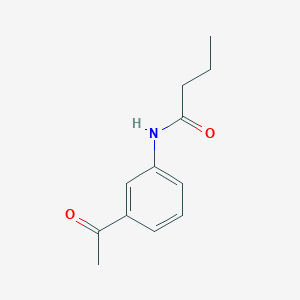
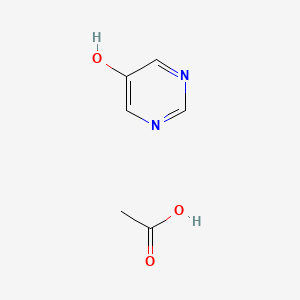
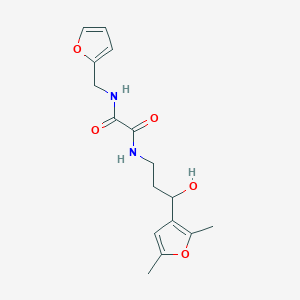
![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)
